N-cyclohexyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-Cyclohexyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole derivative characterized by a tricyclic pyrimido[5,4-b]indole core modified with a prop-2-en-1-yl (allyl) group at position 3, a sulfanylacetamide side chain at position 2, and a cyclohexyl carboxamide group. This compound belongs to a class of molecules studied for their selective interactions with biological targets such as Toll-Like Receptor 4 (TLR4), where structural variations significantly influence activity and selectivity . Its synthesis typically involves oxidation and substitution reactions, as seen in related pyrimidoindole derivatives .
Properties
IUPAC Name |
N-cyclohexyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-2-12-25-20(27)19-18(15-10-6-7-11-16(15)23-19)24-21(25)28-13-17(26)22-14-8-4-3-5-9-14/h2,6-7,10-11,14,23H,1,3-5,8-9,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLFQNCADKBQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at Position 3
Substituent Variations at Position 2
- Sulfanylacetamide (Target Compound) : The thioether linkage (S-) provides flexibility and moderate polarity, balancing hydrophobicity and hydrogen-bonding capacity .
- Sulfonylacetamide (Compound 2) : Oxidation to a sulfone group (SO₂) increases polarity and hydrogen-bond acceptor strength, which may improve target affinity but reduce cell permeability .
Side-Chain Modifications: Cyclohexyl vs. Aromatic Groups
- Cyclohexyl (Target Compound) : The cyclohexyl group contributes to hydrophobicity and 3D conformational flexibility, favoring interactions with hydrophobic protein pockets .
- 2,3-Dimethylphenyl () : Steric hindrance from methyl groups may reduce binding efficiency but improve metabolic resistance .
Structural and Physicochemical Properties
Key Data Table
*Calculated using fragment-based methods.
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